Evenamide, formerly known as NW-3509, is a novel chemical entity investigated for its potential as an antipsychotic drug. [, , , ] It belongs to a class of drugs known as voltage-gated sodium channel blockers. [] While traditional antipsychotics primarily target dopamine and serotonin receptors, Evenamide's unique mechanism of action involves modulating glutamate release in the brain. [, , , ] This distinct approach positions Evenamide as a potential therapeutic option for individuals with schizophrenia who do not respond adequately to conventional treatments. [, , ]
Evenamide primarily acts by selectively inhibiting voltage-gated sodium channels in the brain. [, , ] This inhibition modulates the release of glutamate, a neurotransmitter implicated in the pathophysiology of schizophrenia. [, , , ] Unlike traditional antipsychotics that target dopamine and serotonin pathways, Evenamide focuses on normalizing aberrant glutamate transmission. [, , ] By modulating glutamate release, Evenamide aims to improve symptoms of schizophrenia, particularly in individuals who have shown inadequate response to conventional antipsychotic medications. [, , , ] Preclinical studies suggest Evenamide's efficacy in reversing schizophrenia-related deficits induced by substances like ketamine and phencyclidine, further supporting its role in modulating glutamate transmission. [, ]
Evenamide's primary application in scientific research is its investigation as a potential treatment for schizophrenia, particularly treatment-resistant schizophrenia (TRS). [, , , ] Clinical trials have explored its use as an add-on therapy to existing antipsychotic medications in patients who have shown inadequate response to those medications alone. [, , , ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9